molecular formula C26H23F2N3O2S B2928404 N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide CAS No. 862825-93-2

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide

Cat. No.: B2928404
CAS No.: 862825-93-2
M. Wt: 479.55
InChI Key: PSPGEZACFRGLQW-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a synthetic chemical reagent of interest in medicinal chemistry and pharmacological research. This compound features a complex molecular architecture that incorporates several pharmacologically significant motifs, including an indole core, a 2,4-difluorophenyl group, and a benzamide moiety . The presence of the indole scaffold suggests potential for investigation in areas such as signal transduction and oncology research, as novel indole derivatives have been demonstrated to suppress pathways like Hedgehog signaling and inhibit drug-resistant tumor growth . The 2,4-difluorophenyl group is a common structural element in active pharmaceutical ingredients, often included to modulate properties like metabolic stability and membrane permeability . Furthermore, the benzamide functional group is a prevalent feature in a wide range of biologically active compounds and is extensively studied in structural chemistry and organic synthesis . Researchers may explore this compound as a key intermediate or a novel chemical probe for developing new therapeutic agents or for studying enzyme and receptor interactions. It is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific properties and biological activities.

Properties

IUPAC Name

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O2S/c1-17-6-2-3-7-19(17)26(33)29-12-13-31-15-24(20-8-4-5-9-23(20)31)34-16-25(32)30-22-11-10-18(27)14-21(22)28/h2-11,14-15H,12-13,16H2,1H3,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPGEZACFRGLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a difluorophenyl group through a series of reactions, including halogenation and nucleophilic substitution. The final step involves the coupling of the functionalized indole with 2-methylbenzamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Structural Motifs and Core Frameworks

Table 1: Core Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Indole + ethyl + benzamide 2,4-Difluorophenyl carbamoyl, sulfanyl, 2-methylbenzamide ~475 (estimated) -
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () Indole + ethyl + propanamide Fluorobiphenyl, propanamide 390.42
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide () Indole + ethyl + sulfonamide Acetylphenyl, tosyl group 447.54
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide () Indole + sulfonyl + acetamide 3-Fluorophenyl methyl, trifluoromethylphenyl 517.50
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide () Benzamide + sulfanyl Cyclohexylmethyl carbamoyl, imidazolylphenyl 448.58

Key Observations :

  • The indole core is prevalent in , and 7, while uses a benzamide scaffold.
  • Sulfanyl/sulfonyl linkages () influence electronic properties: sulfonyl groups increase polarity, whereas sulfanyl enhances lipophilicity .
  • Fluorine substituents (2,4-difluorophenyl in the target vs. 3-fluorophenyl in ) optimize binding via hydrophobic interactions and metabolic resistance .

Substituent Effects on Bioactivity

Fluorinated Groups:
  • The target’s 2,4-difluorophenyl group may improve binding to hydrophobic pockets compared to ’s mono-fluorobiphenyl, as polyhalogenation enhances van der Waals interactions .
Carbamoyl vs. Sulfonamide:
  • The target’s carbamoyl-methyl bridge () balances hydrogen-bonding capacity and flexibility, whereas ’s sulfonamide provides rigidity and stronger hydrogen-bond acceptor properties .

Hypothetical Binding Interactions (Based on Docking Studies)

Using Glide XP scoring (), the target compound’s difluorophenyl and indole groups likely participate in hydrophobic enclosure , while the carbamoyl and benzamide moieties form hydrogen bonds. Comparatively:

  • ’s sulfonyl group may disrupt hydrophobic enclosure but strengthen polar interactions .
  • ’s cyclohexylmethyl group could hinder binding in sterically constrained active sites .

Biological Activity

N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₃₉H₄₅ClF₂N₈O₆S, with a molecular weight of 827.34 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.

Research indicates that the compound may exert its effects through various biological pathways. While specific mechanisms remain under investigation, preliminary studies suggest interactions with key cellular targets involved in cancer proliferation and inflammation.

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, in vitro assays demonstrated an IC₅₀ value indicating effective dose-response relationships in human breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanistic Insights :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased levels of pro-apoptotic factors .

Anti-inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. In animal models, it reduced levels of pro-inflammatory cytokines and inhibited the activation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Study 1 : A study involving mice treated with the compound demonstrated a significant reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent.
  • Study 2 : Another investigation focused on its anti-inflammatory properties showed that administration led to decreased symptoms in models of induced arthritis.

Data Summary

Biological ActivityObservationsReference
Anticancer ActivitySignificant inhibition of MCF-7 and MDA-MB-231 cell lines
Apoptosis InductionActivation of caspase pathways
Anti-inflammatory EffectsReduced pro-inflammatory cytokines

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